molecular formula C9H11BrO B3051399 1-Bromo-2-methoxy-4,5-dimethylbenzene CAS No. 33500-88-8

1-Bromo-2-methoxy-4,5-dimethylbenzene

Cat. No.: B3051399
CAS No.: 33500-88-8
M. Wt: 215.09 g/mol
InChI Key: NETNPXCTGLWDJK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ethers and Methylated Benzenes

1-Bromo-2-methoxy-4,5-dimethylbenzene belongs to two important classes of organic compounds: halogenated aromatic ethers and methylated benzenes. Halogenated aromatic ethers are characterized by a benzene (B151609) ring bonded to both a halogen and an ether group. The presence of the bromine atom, a halogen, and the methoxy (B1213986) group (-OCH3), an ether, places this compound firmly in this category. The bromine atom significantly influences the compound's reactivity, often serving as a leaving group or a handle for further chemical transformations.

Simultaneously, the compound is a methylated benzene, distinguished by the two methyl (-CH3) groups attached to the aromatic ring. These alkyl groups are known to be electron-donating, which can affect the electron density of the benzene ring and influence the regioselectivity of subsequent reactions. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy and methyl groups imparts a unique chemical personality to the molecule.

Significance in Organic Chemistry and Related Disciplines

The primary significance of this compound in organic chemistry lies in its utility as a building block for the synthesis of more elaborate molecular structures. Its multifunctional nature allows for a variety of chemical modifications at different positions on the benzene ring. This makes it a valuable precursor in the development of novel compounds, particularly in the pharmaceutical and materials science sectors. For instance, it has been identified as an intermediate in the synthesis of potential neuroprotective agents.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is primarily centered on its application in synthetic organic chemistry. While not as extensively studied as some other aromatic compounds, its presence is noted in patent literature and research articles that focus on the creation of complex organic molecules. These studies often utilize the compound as a key starting material, leveraging its specific substitution pattern to achieve desired synthetic outcomes. Further research is likely to continue exploring its potential in the synthesis of biologically active compounds and functional materials.

Chemical and Physical Properties

The specific physical and chemical properties of this compound are crucial for its handling, application, and the prediction of its reactivity.

PropertyValue
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
CAS Number 33500-88-8
IUPAC Name This compound

Spectroscopic Data

The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum of this compound provides key information about the arrangement of hydrogen atoms in the molecule.

¹H NMR (400 MHz, CDCl₃) δ:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETNPXCTGLWDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504511
Record name 1-Bromo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33500-88-8
Record name 1-Bromo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. For 1-bromo-2-methoxy-4,5-dimethylbenzene, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as cc-pVTZ, are employed to find the molecule's minimum energy structure. aip.org This process, known as geometry optimization, determines the precise bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.

The electronic structure is dictated by the substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and two methyl (-CH₃) groups are electron-donating, increasing the electron density of the aromatic ring. Conversely, the bromo (-Br) group is deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. DFT calculations can quantify these effects by mapping the electron density distribution across the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/cc-pVTZ level)

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.91 Å
Bond Length C-O (methoxy) 1.36 Å
Bond Length O-C (methyl) 1.43 Å
Bond Length C-C (aromatic) 1.39 - 1.41 Å
Bond Angle C-C-Br 119.5°
Bond Angle C-C-O 121.0°

Note: These values are representative and based on typical results for similar substituted benzenes.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For higher accuracy, particularly for energy calculations, ab initio methods are utilized. These methods are based on first principles without empirical parameterization. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation than standard DFT functionals. researchgate.net While computationally more demanding, these methods are the gold standard for predicting properties like bond dissociation enthalpies and interaction energies. researchgate.netvjs.ac.vn Applying these methods can yield highly reliable predictions of the stability and thermochemical properties of this compound. vjs.ac.vn

Conformational Analysis and Energy Landscapes of Substituted Benzenes

The presence of the methoxy group introduces conformational flexibility to this compound. The key variable is the dihedral angle defined by the C(aromatic)-C(aromatic)-O-C(methyl) atoms, which describes the rotation of the methoxy group relative to the plane of the benzene ring.

Computational studies on anisole (B1667542) and its derivatives show that the planar conformer is often preferred, but steric hindrance from adjacent substituents can favor a twisted or even perpendicular conformation. For this compound, the bulky bromine atom adjacent to the methoxy group would create significant steric strain. A potential energy surface scan, calculated by systematically varying this dihedral angle and optimizing the rest of the molecular geometry at each step, would reveal the energy landscape. It is expected that the global minimum energy conformation would involve a significant twist of the methoxy group out of the benzene plane to alleviate this steric clash.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Fukui Functions, Charge Distribution)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups. The LUMO is likely to be a corresponding π* anti-bonding orbital. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to predict the molecule's behavior. These descriptors provide a quantitative measure of properties like electronegativity and chemical hardness.

Table 2: Hypothetical Calculated Electronic Properties of this compound

Property Definition Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -8.95
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.75
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 8.20
Ionization Potential (I) -EHOMO 8.95
Electron Affinity (A) -ELUMO 0.75
Chemical Hardness (η) (I - A) / 2 4.10

Note: These values are illustrative, based on typical DFT calculations for related aromatic compounds.

Furthermore, Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. These functions analyze the change in electron density when an electron is added or removed, highlighting regions of the molecule that are most susceptible to reaction. The charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structure verification. ivanmr.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is highly effective for calculating NMR shielding tensors. rsc.orgaps.orgscispace.com These tensors can be converted into chemical shifts (δ) for comparison with experimental spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this compound, calculations would predict the specific ¹H and ¹³C chemical shifts for each unique atom in the molecule.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. The predicted spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes to observed peaks.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted δ (ppm) for this compound Experimental δ (ppm) for a similar compound (1-bromo-2,4-dimethoxybenzene)
C-Br 103.1 100.1
C-OCH₃ 158.5 160.4
C-H (para to Br) 131.2 133.3
C-CH₃ (C4) 137.8 -
C-CH₃ (C5) 129.5 -
C-H (ortho to Br) 114.0 106.0
O-CH₃ 56.5 56.3
C4-CH₃ 20.1 -

Note: Predicted values are hypothetical. Experimental values are for a structurally related compound and are provided for context.

Reaction Mechanism Elucidation: Transition State Identification and Energy Barriers

Computational methods are essential for mapping out the potential energy surfaces of chemical reactions. For this compound, a key reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide ion. masterorganicchemistry.comwikipedia.org

To elucidate the mechanism, researchers would computationally model the reaction pathway. This involves identifying all relevant stationary points: reactants, intermediates, and products. Crucially, the transition state (TS) —the highest energy point along the reaction coordinate—must be located. masterorganicchemistry.com Frequency calculations are performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. amazonaws.com

Once the energies of the reactants and the transition state are known, the activation energy barrier for the reaction can be calculated. This energy barrier is a primary determinant of the reaction rate. By comparing the energy barriers for different possible pathways (e.g., attack at different positions, concerted vs. stepwise mechanisms), the most favorable reaction mechanism can be identified. nih.govstackexchange.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and intermolecular interactions of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively available in the public domain, the behavior of this molecule can be inferred from simulations of structurally related compounds, such as anisole (methoxybenzene) and other substituted benzenes. These studies provide a foundational understanding of the molecular motions and non-covalent interactions that govern the properties of this compound in various environments.

The dynamic behavior of substituted benzenes in the liquid phase or in solution is characterized by a combination of translational and rotational motions. MD simulations of liquid benzene, for instance, reveal a complex interplay of motions where molecules can exhibit short-range order reminiscent of a crystalline structure, but without long-range preferential orientation in the first coordination shell. For a substituted molecule like this compound, the presence of the bromo, methoxy, and dimethyl groups introduces asymmetry, which would be expected to influence its rotational diffusion and local packing in a condensed phase. The substituents will likely lead to more specific and directional intermolecular interactions compared to unsubstituted benzene.

Intermolecular interactions are critical in determining the macroscopic properties of a substance. For aromatic compounds like this compound, these interactions are primarily a combination of van der Waals forces (including dispersion forces) and electrostatic interactions. The presence of the electron-donating methoxy and dimethyl groups and the electron-withdrawing bromine atom creates a specific charge distribution across the aromatic ring, leading to a significant molecular dipole moment. This charge distribution plays a crucial role in the electrostatic interactions with neighboring molecules.

Studies on substituted benzene dimers have shown that substituents, regardless of their electron-donating or withdrawing nature, tend to increase the binding energy compared to the benzene dimer. acs.org Displaced-stacked and T-shaped conformations are commonly observed low-energy structures for interacting aromatic rings. acs.org For this compound, it is anticipated that displaced-stacked arrangements would be prevalent, maximizing favorable π-π interactions, which are largely driven by dispersion forces but modulated by electrostatic contributions from the substituents. acs.org The specific arrangement of molecules will seek to optimize the balance between attractive and repulsive forces, influenced by the steric hindrance of the substituents and the electrostatic interactions between the electron-rich and electron-poor regions of adjacent molecules.

The choice of a suitable force field is paramount for accurate MD simulations. Force fields are a set of parameters and equations that describe the potential energy of a system of particles. uiuc.edu For simulations of aromatic compounds, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly employed as they have been parameterized to reproduce the properties of a wide range of organic molecules, including substituted benzenes. nih.gov These force fields model both the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. uiuc.edu The accuracy of the simulation results is highly dependent on the quality of these parameters.

While specific quantitative data for this compound from MD simulations is not available, a qualitative summary of the expected dynamic behavior and intermolecular interactions, based on studies of analogous molecules, is presented in the table below.

Property Expected Behavior for this compound Basis of Extrapolation
Dominant Intermolecular Interactions π-π stacking (displaced-stacked), dipole-dipole interactions, and dispersion forces.Studies on substituted benzene dimers show increased binding energy and preference for displaced-stacked conformations. acs.org
Molecular Dynamics Anisotropic rotational diffusion due to molecular asymmetry. Restricted torsional motion around the C-O bond of the methoxy group.General principles of molecular motion for asymmetric substituted benzenes.
Solvent Effects (in polar solvents) The electrostatic component of intermolecular interactions would be screened, potentially altering preferred local structures.The effect of polar solvents on electrostatic interactions is a general chemical principle. acs.org
Applicable Force Fields OPLS-AA, CHARMM, and other general amber force fields (GAFF) would be suitable starting points.These force fields are widely used and validated for simulations of liquid benzene and other organic molecules. nih.gov

Future molecular dynamics simulations on this compound would be invaluable for providing a detailed, atomistic understanding of its behavior in various environments. Such studies could elucidate diffusion coefficients, radial distribution functions to describe local structure, and the free energy landscapes of its intermolecular interactions, offering insights that are complementary to experimental investigations.

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The primary documented application of this compound is as a crucial intermediate in the synthesis of complex organic molecules. Its utility is demonstrated in the preparation of neuroprotective agents. For instance, it is a starting material in the synthesis of certain medicinal compounds, where the bromo-substituted benzene core provides a scaffold for further molecular elaboration google.com. The synthesis of this intermediate is typically achieved through the bromination of 4-methoxy-1,2-dimethylbenzene google.com.

The general reactivity of brominated aromatic compounds suggests that this compound can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Such reactions would allow for the introduction of a wide array of substituents at the bromine position, leading to the generation of intricate molecular frameworks.

Table 1: Selected Synthetic Reactions Involving Aryl Bromides

Reaction Name Reactants Catalyst Bond Formed
Suzuki Coupling Aryl or vinyl boronic acid/ester Palladium complex C-C
Stille Coupling Organostannane Palladium complex C-C
Heck Coupling Alkene Palladium complex C-C
Sonogashira Coupling Terminal alkyne Palladium & Copper complexes C-C
Buchwald-Hartwig Amination Amine Palladium complex C-N

Precursor for Advanced Aromatic and Heterocyclic Ring Systems

While specific examples of this compound being used as a precursor for advanced aromatic and heterocyclic ring systems are not extensively detailed in available literature, its structure is well-suited for such applications. The bromo and methoxy groups can be manipulated to facilitate the construction of fused ring systems. For example, the bromine atom can be converted to other functional groups, such as an amino or hydroxyl group, which can then participate in cyclization reactions to form heterocyclic rings like benzofurans, benzimidazoles, or quinolines. The dimethyl substituents can also influence the regioselectivity of these cyclization reactions.

Applications in Polymer Chemistry and Advanced Materials Development

Detailed research on the direct application of this compound in polymer chemistry and advanced materials development is not widely published. However, its potential as a monomer or a building block for functional materials can be inferred from its chemical structure.

Aryl bromides are often used as precursors for monomers in the synthesis of conjugated polymers. Through reactions like the Suzuki or Stille coupling, this compound could be polymerized with appropriate comonomers to create polymers with specific electronic and photophysical properties. The methoxy and dimethyl groups would enhance the solubility and processability of the resulting polymers.

The synthesis of ligands for organometallic catalysts is a critical area of chemical research. This compound can serve as a foundational building block for the synthesis of phosphine or N-heterocyclic carbene (NHC) ligands. The bromine atom can be replaced by a phosphine group via lithiation followed by reaction with a chlorophosphine, or it can be a site for the elaboration of an imidazolium salt, the precursor to an NHC. The substituents on the benzene ring would modulate the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.

Development of Photoactive and Optoelectronic Materials (if applicable to derivatives)

While there is no direct evidence of this compound being used in photoactive and optoelectronic materials, its derivatives hold potential in this field. By extending the conjugation of the aromatic system through cross-coupling reactions, it is conceivable to synthesize molecules with interesting photophysical properties, such as fluorescence or phosphorescence. These properties are essential for applications in organic light-emitting diodes (OLEDs), sensors, and solar cells.

Contributions to the Synthesis of Functional Small Molecules for Diverse Chemical Research

The utility of this compound extends to the synthesis of a variety of functional small molecules for chemical research. Its role as a versatile building block allows for the creation of custom-designed molecules with specific properties for use as molecular probes, standards for analytical studies, or as components of larger supramolecular assemblies arizona.edu. The presence of multiple functional groups provides several handles for chemical modification, enabling the synthesis of a library of related compounds for structure-activity relationship studies.

Utilization as a Chemical Probe for Studying Biological Processes

The presence of a bromine atom, a methoxy group, and two methyl groups on the benzene ring provides a unique combination of steric and electronic properties, making this compound a candidate for use as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The bromine atom, in particular, can serve as a useful label for techniques like X-ray crystallography or as a site for further chemical modification to introduce reporter groups. The lipophilicity imparted by the methyl and methoxy groups can influence its distribution within biological systems, potentially allowing it to probe specific cellular environments.

Biochemical Pathways and Mechanistic Metabolism Studies (e.g., Oxidative Deamination, Demethylation observed in related compounds)

The metabolism of brominated aromatic compounds has been a subject of interest to understand their biotransformation and potential toxicity. nih.govhoustonmethodist.org The metabolic fate of this compound in biological systems is likely to involve several key pathways based on studies of related compounds.

One probable metabolic route is oxidative demethylation of the methoxy group, a common reaction catalyzed by cytochrome P450 enzymes. This would lead to the formation of a brominated dimethylphenol derivative. Another potential pathway is the oxidation of the methyl groups , which could be hydroxylated to form benzylic alcohols, further oxidized to aldehydes, and then to carboxylic acids.

Furthermore, the aromatic ring itself can be a target of oxidation , potentially leading to the formation of arene oxides. These intermediates are highly reactive and can rearrange to form phenols or be detoxified through conjugation with glutathione. The metabolism of bromobenzene, for instance, is known to proceed through a 3,4-oxide intermediate which can lead to the formation of bromophenols. nih.gov

Studying the metabolism of this compound would provide valuable information on how the interplay of bromo, methoxy, and dimethyl substituents influences the regioselectivity and kinetics of these metabolic transformations.

Structure-Activity Relationship (SAR) Studies in Ligand and Probe Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for the rational design of new ligands and probes with improved potency, selectivity, and pharmacokinetic properties. drugdesign.orgnih.gov The systematic modification of the structure of a lead compound and the subsequent evaluation of its biological activity allows for the identification of key structural features responsible for its function.

This compound can serve as a scaffold or a starting point for SAR studies. By systematically varying the substituents on the benzene ring, researchers can explore the impact of different functional groups on a particular biological activity. For instance, in the context of enzyme inhibition, the following modifications could be explored:

Position of the bromine atom: Moving the bromine to different positions on the ring would alter the electronic distribution and steric hindrance, likely affecting binding affinity to a target protein.

Nature of the halogen: Replacing bromine with other halogens like chlorine or fluorine would modulate the lipophilicity and electronic properties of the molecule.

Alkoxy and alkyl groups: Varying the length and branching of the alkoxy and alkyl chains could probe the size and nature of the binding pocket of a target enzyme.

Such SAR studies are crucial for optimizing the design of more potent and selective chemical probes or potential therapeutic agents. For example, studies on brominated indoles have shown that the position of the bromine atom can significantly impact their anti-inflammatory activity. mdpi.com

Applications in Chemical Biology Tool Development and Assay Design

The development of novel chemical biology tools and assays is essential for advancing our understanding of complex biological processes. sigmaaldrich.com this compound, with its modifiable structure, could be a valuable building block in this context.

For instance, it could be functionalized with reporter tags such as fluorescent dyes or biotin to create probes for imaging or affinity purification studies. The bromine atom provides a handle for cross-coupling reactions, allowing for the straightforward attachment of various functionalities.

In assay design, this compound or its derivatives could be used as substrates or inhibitors in enzymatic assays. For example, if a derivative is found to be a substrate for a particular metabolic enzyme, it could be used to develop a high-throughput screening assay to identify new inhibitors of that enzyme.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to 1-Bromo-2-methoxy-4,5-dimethylbenzene

The development of environmentally friendly and efficient methods for the synthesis of this compound is a key area for future research. Current methods often rely on traditional bromination techniques that may use hazardous reagents like molecular bromine. Future research should focus on "green chemistry" approaches to minimize waste and improve safety.

One promising avenue is the use of alternative brominating agents that are safer and more sustainable. For example, reagents prepared from bromide and bromate (B103136) precursors, which can be generated in situ, offer a more eco-friendly alternative to liquid bromine. These methods have been successfully applied to the bromination of various aromatic compounds, including aromatic ethers, and could likely be adapted for the synthesis of this compound. Additionally, the development of catalytic bromination processes, perhaps using solid-supported catalysts, could enhance selectivity and reduce the environmental impact of the synthesis. Continuous flow technologies also present a safer and more scalable alternative to traditional batch processing for bromination reactions.

Future research in this area could focus on the following:

Catalytic Systems: Investigating novel catalysts, including heterogeneous catalysts, for the selective bromination of 1,2-dimethyl-4-methoxybenzene.

Alternative Brominating Agents: Exploring the use of N-bromosuccinimide (NBS) under various conditions, as well as other N-bromo reagents, to optimize yield and selectivity.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to improve safety, scalability, and process control.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry.

Exploration of Underutilized Reactivity Modes and Selective Transformations

The reactivity of this compound has primarily been exploited through transformations of the bromine and methoxy (B1213986) groups. However, there is significant potential for exploring underutilized reactivity modes to access novel molecular architectures. The presence of multiple substituents on the benzene (B151609) ring offers opportunities for selective transformations that have yet to be fully investigated.

Future research should explore the following areas:

Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are known for bromoarenes, a systematic study of various coupling partners with this compound is warranted. This could lead to the synthesis of a diverse library of polysubstituted aromatic compounds.

Directed Ortho-Metalation (DoM): The methoxy group is a potent directing group for ortho-lithiation. Exploring DoM reactions could allow for the selective functionalization of the C3 position, providing access to a range of 1,2,3,4,5-pentasubstituted benzene derivatives.

Benzylic Functionalization: The methyl groups, while generally less reactive than the aromatic ring, could be functionalized under radical conditions. This would provide another avenue for derivatization and the synthesis of more complex molecules.

Dearomatization Reactions: Investigating the dearomatization of this compound could lead to the formation of highly functionalized, non-aromatic cyclic compounds with potential applications in natural product synthesis.

Advanced Derivatization Strategies for Tailored Academic and Research Applications

The development of advanced derivatization strategies for this compound is crucial for expanding its utility in academic and industrial research. By strategically modifying its structure, new compounds with tailored properties can be synthesized for specific applications. The synthesis of polysubstituted benzenes is a key area of organic chemistry, and this compound serves as an excellent starting material.

Future research in this area could include:

Synthesis of Novel Ligands: The introduction of coordinating groups, such as phosphines or amines, could lead to the development of novel ligands for catalysis and materials science.

Development of Molecular Probes: The incorporation of fluorophores or other reporter groups could enable the use of this compound derivatives as molecular probes for biological imaging or sensing applications.

Preparation of Biologically Active Molecules: The core structure of this compound is present in some natural products and pharmacologically active compounds. Advanced derivatization could lead to the synthesis of new drug candidates.

Monomers for Advanced Polymers: Functionalization with polymerizable groups could allow for the incorporation of this substituted benzene unit into polymers, leading to materials with unique optical or electronic properties.

Potential Derivatization StrategyTarget Functional GroupPotential Application
Suzuki CouplingBromineSynthesis of biaryls
Buchwald-Hartwig AminationBromineSynthesis of arylamines
Directed Ortho-MetalationC-H adjacent to methoxyIntroduction of various electrophiles
Benzylic BrominationMethyl groupsFurther functionalization

In-depth Mechanistic Studies of Key Synthetic and Biochemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing methods and developing new ones. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the factors that control regioselectivity.

Future mechanistic studies should focus on:

Electrophilic Aromatic Substitution: A detailed computational and experimental study of the bromination of 1,2-dimethyl-4-methoxybenzene could elucidate the factors that govern the observed regioselectivity. This would involve analyzing the electronic and steric effects of the substituents.

Cross-Coupling Reactions: Mechanistic studies of palladium-catalyzed cross-coupling reactions involving this compound could help in optimizing reaction conditions and expanding the substrate scope.

Biochemical Transformations: If this compound or its derivatives are found to have biological activity, mechanistic studies of their interactions with biological targets, such as enzymes or receptors, will be crucial for understanding their mode of action.

Photophysical Properties: For derivatives designed as molecular probes or materials, a detailed investigation of their photophysical properties, including absorption and emission spectra, quantum yields, and lifetimes, will be necessary.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development. These powerful tools can be applied to accelerate the discovery of new reactions, predict the properties of novel compounds, and design new materials.

Future research in this area could involve:

Reaction Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including those involving this compound. This could help in identifying promising new reactions and optimizing reaction conditions.

Predictive Modeling of Properties: Machine learning models can be developed to predict the physicochemical and biological properties of derivatives of this compound. This would enable the in silico screening of large virtual libraries of compounds to identify candidates with desired properties.

Materials Discovery: AI can be used to design new materials based on the this compound scaffold. For example, machine learning models could be used to predict the electronic or optical properties of polymers incorporating this unit, guiding the synthesis of new functional materials.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes to complex target molecules derived from this compound, aiding in the design of efficient and practical syntheses.

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome PredictionPredicts the products and yields of unknown reactions.Accelerates the discovery of new synthetic methods.
Property PredictionPredicts physical, chemical, and biological properties.Enables virtual screening and rational design of new molecules.
Materials DesignDesigns new materials with desired properties.Facilitates the discovery of novel functional materials.
Retrosynthetic AnalysisProposes synthetic routes to target molecules.Streamlines the process of chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-bromo-2-methoxy-4,5-dimethylbenzene, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves bromination of a pre-functionalized aromatic ring. For example, iridium-catalyzed borylation (as seen in analogous brominated dimethoxybenzene systems) can be adapted, followed by bromine substitution. Key variables include catalyst choice (e.g., Ir complexes), solvent polarity (e.g., dichloromethane or THF), and temperature control (60–80°C). Yields may vary due to steric hindrance from the methyl and methoxy groups; GC or HPLC purity validation (>95%) is critical .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with literature data for brominated aromatic compounds. Methoxy (~3.8 ppm) and methyl (~2.3 ppm) groups should show distinct shifts.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 244 for C9_9H11_{11}BrO).
  • Elemental Analysis : Validate Br content (~32.8%) to rule out debromination side reactions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

  • Answer : The methoxy group is a strong ortho/para-director, while methyl groups are meta-directors. However, steric effects from adjacent substituents can override electronic effects. Computational modeling (DFT) predicts preferred sites for further functionalization. Experimentally, use directing groups (e.g., boronic esters) or leverage cross-coupling reactions (Suzuki-Miyaura) to target specific positions .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass to prevent photodegradation. Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the methoxy group, while non-polar solvents (hexane) preserve stability. Monitor degradation via periodic GC analysis; shelf life typically exceeds 12 months under optimal conditions .

Q. What analytical approaches resolve contradictions in reported reaction yields for derivatives of this compound?

  • Answer : Discrepancies often arise from trace moisture or oxygen in reactions. Use rigorous drying protocols (e.g., molecular sieves) and compare kinetic data (Arrhenius plots) across studies. Advanced techniques like in-situ IR spectroscopy can track intermediate formation and identify rate-limiting steps .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophilic aromatic substitution?

  • Answer : Use PPE (gloves, goggles, fume hood) due to bromine’s volatility and toxicity. Avoid contact with reducing agents (risk of HBr release). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with halogenated organic waste regulations .

Q. How can researchers mitigate competing side reactions (e.g., demethylation) during functionalization?

  • Answer : Demethylation is pH-sensitive. Use buffered conditions (pH 7–8) or Lewis acids (e.g., BF3_3) to stabilize the methoxy group. Alternatively, replace methoxy with more stable protecting groups (e.g., SEM) in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methoxy-4,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methoxy-4,5-dimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.